(2E)-1-(4-Ethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Description
This chalcone derivative features an α,β-unsaturated ketone backbone with a 4-ethylphenyl group at the acetyl position and a 2,3,4-trimethoxyphenyl moiety at the cinnamoyl position. Chalcones are widely studied for anticancer, antimicrobial, and antimalarial activities, with substituent patterns critically influencing their efficacy .
Properties
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-5-14-6-8-15(9-7-14)17(21)12-10-16-11-13-18(22-2)20(24-4)19(16)23-3/h6-13H,5H2,1-4H3/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMZZJYEEVFJOK-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-1-(4-Ethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound notable for its structural characteristics and potential biological activities. Chalcones are recognized for their role in the synthesis of flavonoids and exhibit a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antioxidant activities. This article explores the biological activity of this specific chalcone derivative based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C20H22O4
- Molecular Weight : 326.392 g/mol
- CAS Number : 1354942-17-8
The compound features a prop-2-en-1-one moiety linked to two aromatic rings, with an ethyl group and three methoxy substituents enhancing its potential biological activity.
Antioxidant Activity
Chalcones are known for their antioxidant properties, which help protect cells from oxidative stress caused by free radicals. The presence of methoxy groups in this compound might enhance its ability to scavenge free radicals and reduce oxidative damage.
Anticancer Potential
Several chalcone derivatives have demonstrated anticancer activity in laboratory studies. They may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell growth and survival. While direct evidence for this compound's anticancer effects is sparse, its structural characteristics warrant further investigation into its potential as an anticancer agent .
The precise mechanisms by which this compound exerts its biological effects remain largely unexplored. However, computational modeling and molecular docking studies could provide insights into how this compound interacts with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its pharmacological potential.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar chalcones:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (E)-1-(4-Methylphenyl)-3-(2,3-Dimethoxyphenyl)prop-2-en-1-one | Structure | Contains methyl instead of ethyl group; fewer methoxy groups. |
| (E)-1-(Phenyl)-3-(4-Methoxyphenyl)prop-2-en-1-one | Structure | Lacks additional ethyl and methoxy substitutions; simpler structure. |
| (E)-1-(4-Chlorophenyl)-3-(2-Hydroxyphenyl)prop-2-en-1-one | Structure | Chlorine substituent; different functional groups affecting reactivity. |
These compounds highlight the structural diversity within chalcones while emphasizing how variations can influence biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcones
Key Observations:
- Electron-Donating vs.
- Antimalarial Activity : P2’s 2,4-dimethoxyphenyl group (vs. the target’s ethylphenyl) demonstrates significant antimalarial activity, highlighting the importance of methoxy positioning .
- Halogen Effects : Bromine substituents (e.g., in C429803 and ) may facilitate halogen bonding, critical for target recognition in drug design.
Physicochemical Properties
- Melting Points : Methoxy-substituted analogs (e.g., a18, m.p. 94.4–96.5°C ) typically have higher melting points than ethyl-substituted chalcones due to stronger intermolecular hydrogen bonding.
- Lipophilicity : The ethyl group in the target compound likely increases logP compared to methoxy or hydroxylated analogs (e.g., ), favoring passive diffusion across biological membranes.
Structural Insights from Crystallography
- In contrast, methoxy-rich analogs (e.g., a18 ) may adopt more planar conformations, enhancing π-π stacking.
- Hydrogen Bonding : Trimethoxy groups participate in C–H···O interactions ( ), while hydroxy-substituted chalcones (e.g., ) form stronger O–H···O bonds, affecting solubility and crystal stability.
Structure-Activity Relationship (SAR) Trends
- Methoxy Positioning : 2,3,4-Trimethoxy substitution (common in active compounds like P2 and ETTC ) optimizes electronic effects for target engagement, whereas 3,4,5-trimethoxy (ETTC) or 2,4,5-trimethoxy ( ) patterns show varied efficacy.
- Alkyl vs. Aryl Substituents : Ethyl groups balance lipophilicity and steric bulk, whereas bulkier substituents (e.g., naphthalene in ) may hinder diffusion.
- Heterocyclic Moieties : Isoxazole-containing chalcones ( ) exhibit moderate antimicrobial activity but lower melting points (112–274°C) due to reduced hydrogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
